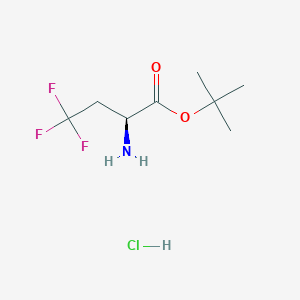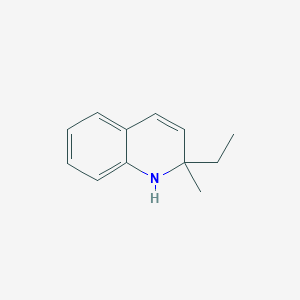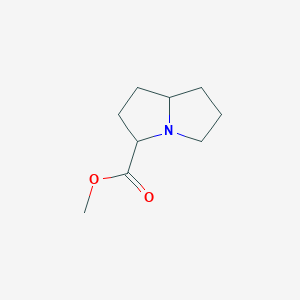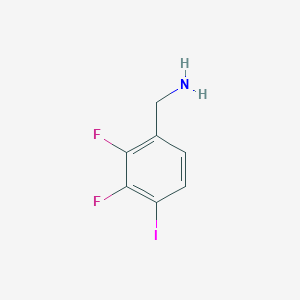![molecular formula C10H5F3N2O2S B12857228 3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde](/img/structure/B12857228.png)
3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde is an organic compound with the molecular formula C10H5F3N2O2S This compound features a benzaldehyde moiety linked to a 1,3,4-thiadiazole ring substituted with a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate electrophile, such as trifluoromethyl iodide, under basic conditions.
Attachment of the benzaldehyde moiety: The 1,3,4-thiadiazole ring is then reacted with a benzaldehyde derivative, often through a nucleophilic substitution reaction, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, controlled temperatures, and pressures, as well as the employment of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzoic acid.
Reduction: 3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzyl alcohol.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: Utilized in the development of agrochemicals and materials science for creating new polymers and coatings.
Mécanisme D'action
The mechanism by which 3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde exerts its effects depends on its application. In biological systems, it may interact with
Propriétés
Formule moléculaire |
C10H5F3N2O2S |
|---|---|
Poids moléculaire |
274.22 g/mol |
Nom IUPAC |
3-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]benzaldehyde |
InChI |
InChI=1S/C10H5F3N2O2S/c11-10(12,13)8-14-15-9(18-8)17-7-3-1-2-6(4-7)5-16/h1-5H |
Clé InChI |
TXWBRWIXPIRYKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=NN=C(S2)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


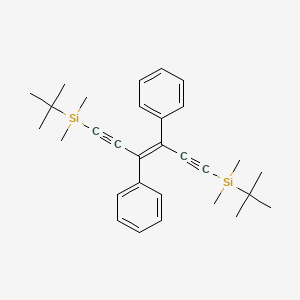
![Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-](/img/structure/B12857152.png)
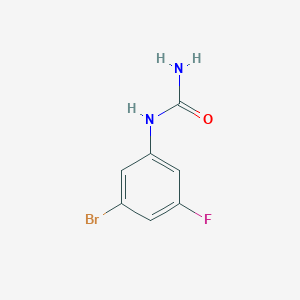


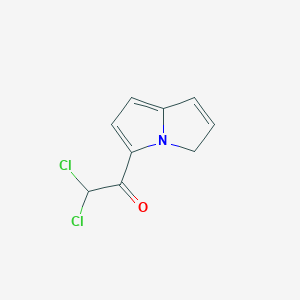
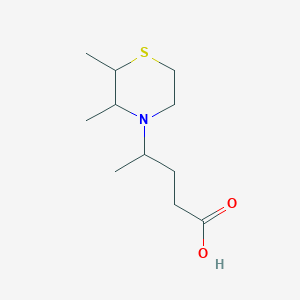
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone](/img/structure/B12857177.png)
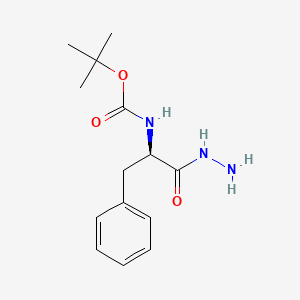
![3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B12857186.png)
